![molecular formula C29H20N2 B1588469 N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline CAS No. 95993-52-5](/img/new.no-structure.jpg)
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline is an organic compound with the molecular formula C30H22N2 and a molecular weight of 410.5 g/mol This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an aniline moiety, which is a simple aromatic amine
Vorbereitungsmethoden
The synthesis of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline typically involves the condensation reaction between 9-methylpyrene-1-carbaldehyde and N-phenylaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities are being explored, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various biological macromolecules, potentially leading to changes in their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic structures and have diverse biological activities.
Hydrazone derivatives: Compounds like pyridoxal isonicotinoyl hydrazone (PIH) share similar structural features and have applications in chelation therapy.
Salicylidene acylhydrazides: These compounds are known for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of pyrene and aniline moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95993-52-5 |
---|---|
Molekularformel |
C29H20N2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-phenyl-N-(pyren-1-ylmethylideneamino)aniline |
InChI |
InChI=1S/C29H20N2/c1-3-10-25(11-4-1)31(26-12-5-2-6-13-26)30-20-24-17-16-23-15-14-21-8-7-9-22-18-19-27(24)29(23)28(21)22/h1-20H |
InChI-Schlüssel |
XFJPUTGGRPTSHI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=C2C4=C(C=CC=C14)C=C3)C=NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.